molecular formula C14H14O2S2 B12797212 Benzenemethanesulfonothioic acid, S-(phenylmethyl) ester CAS No. 16601-40-4

Benzenemethanesulfonothioic acid, S-(phenylmethyl) ester

Cat. No.: B12797212
CAS No.: 16601-40-4
M. Wt: 278.4 g/mol
InChI Key: LAVBKIWRWNKSGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenemethanesulfonothioic acid, S-(phenylmethyl) ester typically involves the reaction of benzenesulfonyl chloride with thiophenol in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with thiophenol to form the final product. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the intermediate and the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the necessary reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanesulfonothioic acid, S-(phenylmethyl) ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives .

Scientific Research Applications

Benzenemethanesulfonothioic acid, S-(phenylmethyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenemethanesulfonothioic acid, S-(phenylmethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonothioic acid group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt various biochemical pathways, making it a valuable tool in the study of enzyme function and inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of sulfonothioic and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .

Properties

CAS No.

16601-40-4

Molecular Formula

C14H14O2S2

Molecular Weight

278.4 g/mol

IUPAC Name

benzylsulfonylsulfanylmethylbenzene

InChI

InChI=1S/C14H14O2S2/c15-18(16,12-14-9-5-2-6-10-14)17-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

LAVBKIWRWNKSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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